Primary Amine Group Enables Unique Synthetic Utility
The presence of a primary amino group in 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one provides a critical reactive handle for amide bond formation, reductive amination, and other derivatizations, a capability absent in the deaminated analog 1-(4-methylpiperazin-1-yl)propan-1-one [1][2]. This functional group is essential for constructing more complex molecular architectures, such as kinase inhibitors [1].
| Evidence Dimension | Functional Group Presence for Synthetic Versatility |
|---|---|
| Target Compound Data | Contains primary amine (-NH2) group |
| Comparator Or Baseline | 1-(4-methylpiperazin-1-yl)propan-1-one (CAS 63867-55-0) lacks primary amine |
| Quantified Difference | Qualitative difference in chemical reactivity; target compound enables amine-specific reactions not possible with the comparator. |
| Conditions | Comparison of molecular structures and functional groups based on standard chemical principles. |
Why This Matters
This functional group difference is decisive for procurement; using the deaminated analog would result in complete failure of any reaction sequence requiring the primary amine, wasting research time and resources.
- [1] Santa Cruz Biotechnology, Inc. 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (CAS N/A) Product Datasheet. SC-346225. View Source
- [2] Chemspace. 1-(4-methylpiperazin-1-yl)propan-1-one (CAS 63867-55-0) Database Entry. Catalog No. CSSB00000157808. View Source
